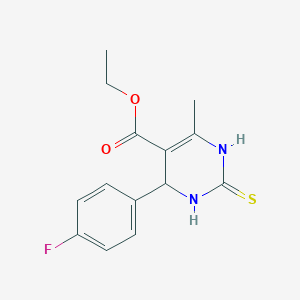

Ethyl-4-(4-Fluorphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidincarboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methyl group, along with an ethyl ester group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the Biginelli reaction. This method combines ethyl acetoacetate, 4-fluorobenzaldehyde, and thiourea under acidic conditions to yield the desired compound. The product is characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming its structure and purity.

Anticancer Properties

Research indicates that Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits notable anticancer activity. It primarily targets ecto-5'-nucleotidase, an enzyme involved in nucleotide metabolism. Inhibition of this enzyme can disrupt cancer cell proliferation by altering the availability of nucleotides necessary for DNA synthesis.

Table 1: Summary of Biological Activities

Lipoxygenase Inhibition

The compound also demonstrates inhibition of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Studies show inhibition rates ranging from 59.37% to 81.19%, suggesting its potential as a therapeutic agent for inflammatory diseases and cancers associated with elevated lipoxygenase activity.

Case Studies

Several studies have evaluated the efficacy of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate against various cancer cell lines:

- In Vitro Studies : A study assessed the compound's effects on breast cancer cell lines, revealing significant antiproliferative effects at concentrations as low as 10 µM.

- Mechanistic Insights : Further investigations into the mechanism of action demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of thiourea, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production process is scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted pyrimidines or other derivatives.

Wirkmechanismus

The mechanism by which Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate

Ethyl 4-(4-fluorophenyl)-2-phenylthiazole-5-carboxylate

This comprehensive overview highlights the significance of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in various scientific and industrial fields. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in research and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (commonly referred to as compound 1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of Compound 1

Compound 1 can be synthesized through a multicomponent reaction known as the Biginelli reaction, which typically involves the condensation of ethyl acetoacetate, an appropriate aldehyde (such as 4-fluorobenzaldehyde), and thiourea derivatives. The synthesis yields compound 1 with a high degree of purity and is characterized by various spectroscopic methods including NMR and FT-IR .

Synthesis Procedure

-

Reagents :

- Ethyl acetoacetate

- 4-Fluorobenzaldehyde

- Thiourea

- Catalyst (e.g., TMSCl)

-

Method :

- Combine the reagents in a suitable solvent.

- Heat under reflux conditions for a specified time.

- Purify the resulting product through recrystallization.

-

Characterization :

- Use NMR spectroscopy to confirm the structure.

- Employ FT-IR for functional group identification.

Antimicrobial Properties

Recent studies have shown that compound 1 exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that compound 1 is particularly effective against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer properties of compound 1. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Enzyme Inhibition

Compound 1 has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promising results as an inhibitor of ecto-5′-nucleotidase, an enzyme implicated in tumor progression. This inhibition could potentially hinder tumor growth by affecting nucleotide metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled study, compound 1 was tested against a panel of pathogens. The results indicated that at concentrations of 50 µg/mL, it inhibited the growth of Staphylococcus aureus by over 90%. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

A separate investigation focused on the anticancer effects of compound 1 on MCF-7 cells. Flow cytometry analysis revealed that treatment with compound 1 resulted in a significant increase in apoptotic cells compared to untreated controls, with upregulation of pro-apoptotic markers .

Eigenschaften

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYDQMRZVHNNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.